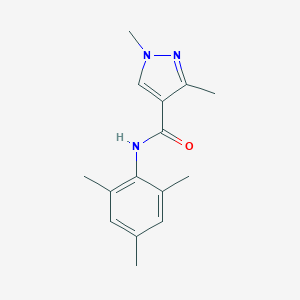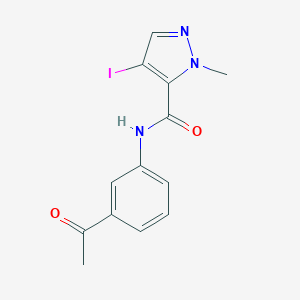![molecular formula C25H23ClN2O4 B280419 3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly referred to as CM-272, this compound is a benzamide derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of CM-272 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. CM-272 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, CM-272 can induce changes in gene expression that can lead to the inhibition of cancer cell growth and the reduction of inflammation. CM-272 has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the development of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
CM-272 has been shown to have various biochemical and physiological effects. In cancer cells, CM-272 has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of genes involved in cell proliferation. Inflammatory cells, CM-272 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain signaling pathways. In addition, CM-272 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which can prevent the formation of toxic aggregates that contribute to the development of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CM-272 in lab experiments is that it has shown promising results in preclinical studies for the treatment of various diseases. This makes it a potentially valuable tool for investigating the mechanisms of disease and developing new therapies. However, one limitation of using CM-272 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, CM-272 is a relatively new compound, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several future directions for research on CM-272. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of CM-272. Another area of focus is the investigation of the potential therapeutic applications of CM-272 in other diseases, such as autoimmune diseases and viral infections. In addition, more research is needed to understand the safety and efficacy of CM-272 in humans, which will be essential for its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of CM-272 involves the reaction of 4-chlorobenzyl alcohol with 4-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a base to form the intermediate benzimidazolone. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, CM-272. The synthesis of CM-272 has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
CM-272 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders. CM-272 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CM-272 has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein, respectively.
Propiedades
Fórmula molecular |
C25H23ClN2O4 |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
3-[(4-chlorophenoxy)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H23ClN2O4/c26-21-6-10-23(11-7-21)32-17-18-2-1-3-20(16-18)24(29)27-22-8-4-19(5-9-22)25(30)28-12-14-31-15-13-28/h1-11,16H,12-15,17H2,(H,27,29) |
Clave InChI |
RUYFMKMASLOZIC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)COC4=CC=C(C=C4)Cl |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B280336.png)
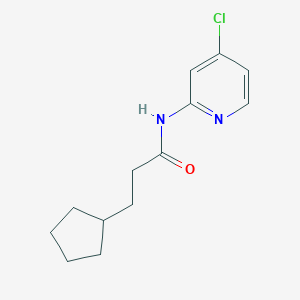
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B280346.png)
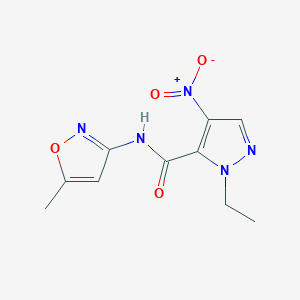
![4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B280348.png)
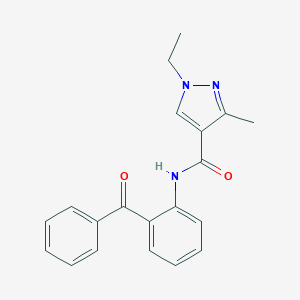
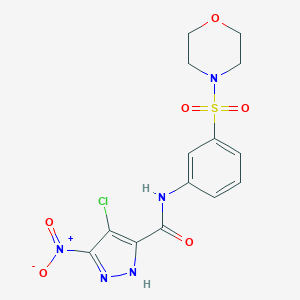
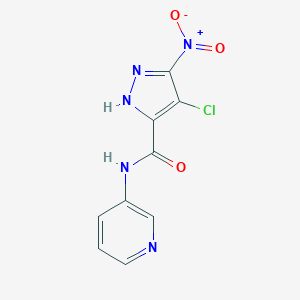
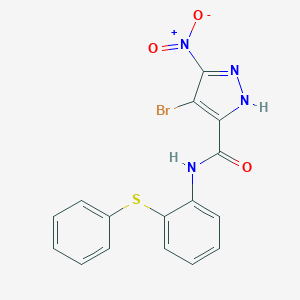
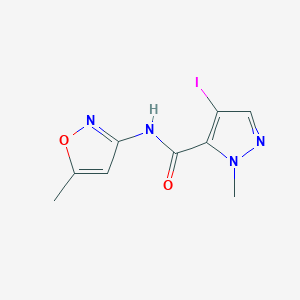
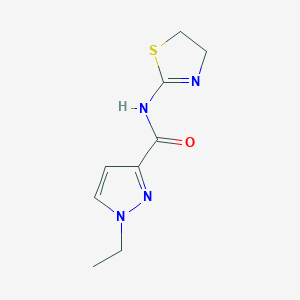
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)
